L-N-[4'-Boc-Piperidino]proline
Description
Significance of Stereochemistry in Organic Transformations
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of organic chemistry. numberanalytics.comnumberanalytics.comallen.in This spatial arrangement profoundly influences a molecule's physical and chemical properties, including its reactivity, stability, and biological activity. numberanalytics.comnumberanalytics.comrijournals.com In the context of organic reactions, controlling the stereochemical outcome is essential for synthesizing complex target molecules with desired functionalities. numberanalytics.com
The importance of stereochemistry is particularly evident in pharmacology, where different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different therapeutic effects, with one isomer being beneficial while another might be inactive or even harmful. allen.inresearchgate.net Consequently, methods that allow for the prediction and control of stereochemistry, such as asymmetric synthesis and the use of chiral catalysts, are indispensable tools in modern drug discovery and development. rijournals.comresearchgate.net The ability to selectively produce a single desired stereoisomer enhances efficacy, improves safety profiles, and reduces patient toxicity. researchgate.net
Overview of Chiral Amino Acid Derivatives as Synthetic Intermediates and Catalysts
Chiral amino acids and their derivatives are among the most versatile and widely utilized building blocks in organic synthesis. d-nb.infoacs.org Readily available from natural sources in enantiomerically pure forms, they serve as valuable starting materials, or "chiral educts," for the construction of complex asymmetric products. acs.orgscielo.br These derivatives are frequently incorporated into the synthesis of natural products and pharmaceuticals, where their inherent chirality is transferred to the target molecule. d-nb.infoscielo.br The use of protecting groups on the amino functionality is a common strategy to enhance selectivity in reactions. d-nb.info
Beyond their role as structural components, amino acids, particularly L-proline and its derivatives, have emerged as powerful organocatalysts. organic-chemistry.orgmdpi.comresearchgate.net The unique cyclic structure of proline imparts a rigidity that makes it an effective catalyst for a variety of carbon-carbon bond-forming reactions, including aldol (B89426) and Michael additions. organic-chemistry.orgmdpi.comscielo.br The development of proline-based organocatalysts has expanded significantly, with numerous derivatives designed to improve enantioselectivity and broaden the scope of applicable reactions. organic-chemistry.org These catalysts are often inexpensive, environmentally friendly, and stable, making them attractive alternatives to traditional metal-based catalysts. researchgate.netscielo.br
Contextualization of L-N-[4'-Boc-Piperidino]proline within Chiral Amine Scaffolds
This compound is a specialized amino acid derivative that integrates several key structural motifs relevant to contemporary synthesis. chemimpex.com This compound is built upon an L-proline core, a chiral pyrrolidine (B122466) ring that is fundamental to many organocatalytic systems. unibo.it Attached to the proline nitrogen is a piperidine (B6355638) ring, another prevalent heterocyclic scaffold in numerous pharmaceuticals and natural products. nih.govresearchgate.net
The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in peptide synthesis and other organic transformations because it enhances stability during reactions and can be removed under specific, mild conditions. chemimpex.comrsc.org The presence of the Boc group makes the compound an ideal building block for complex peptide synthesis and drug development. chemimpex.com
Structurally, this compound combines a chiral pyrrolidine unit (from L-proline) and a piperidine unit, placing it squarely within the class of chiral amine scaffolds. nih.govacs.org Such scaffolds are crucial as synthetic intermediates for creating diverse and complex molecular architectures, particularly in the development of new therapeutic agents. chemimpex.comnih.gov The compound's design, featuring differentiated nitrogen atoms within the proline and Boc-protected piperidine rings, offers potential for selective functionalization in advanced synthetic applications.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 221352-39-2 | nextpeptide.comchemical-suppliers.eusigmaaldrich.com |
| Molecular Formula | C15H26N2O4 | nextpeptide.comchemical-suppliers.eu |
| Molecular Weight | 298.38 g/mol | nextpeptide.comchemical-suppliers.eu |
| Density | 1.191 g/cm³ | chemical-suppliers.euichemical.com |
| Boiling Point | 427.9 °C at 760 mmHg | chemical-suppliers.euichemical.com |
| Flash Point | 212.6 °C | chemical-suppliers.euichemical.com |
| Storage Temperature | Store at -15°C | chemical-suppliers.euichemical.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
(2S)-1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)11-6-9-16(10-7-11)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
QPHMUHFEABFTFH-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)N2CCCC2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for L N 4 Boc Piperidino Proline and Analogs
Strategies for N-Protection and Chiral Amine Derivatization
The synthesis of complex molecules like L-N-[4'-Boc-Piperidino]proline relies heavily on protecting group strategies to ensure that specific reactive sites remain unaltered while other parts of the molecule undergo transformation. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org
The introduction of the Boc group onto the nitrogen atoms of proline and piperidine (B6355638) scaffolds is a crucial first step in the synthesis of this compound. This is typically achieved by reacting the amino acid or the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgrsc.org This process, known as N-tert-butoxycarbonylation, effectively "caps" the nitrogen, preventing it from participating in subsequent reactions until the protecting group is intentionally removed. organic-chemistry.org
The Boc group offers several advantages in the synthesis of proline and piperidine derivatives. It enhances the solubility of the intermediates in organic solvents, facilitating purification. chemimpex.com Furthermore, the steric bulk of the Boc group can influence the stereochemical outcome of subsequent reactions, directing incoming reagents to a specific face of the molecule.
The stability of the Boc group to a wide range of non-acidic reagents allows for a variety of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. organic-chemistry.org Once the desired molecular framework is assembled, the Boc group can be cleanly removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, regenerating the free amine for further functionalization or for the final unveiling of the target compound. rsc.org
Table 1: Methods for N-tert-butoxycarbonylation of Amines
| Reagent | Catalyst/Solvent | Key Features |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine/CH₂Cl₂ | Standard and widely used method. rsc.org |
| Di-tert-butyl dicarbonate (Boc₂O) | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP acts as both solvent and catalyst, offering high chemoselectivity. |
| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) | Solvent-free conditions at room temperature. organic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Perchloric acid on silica-gel (HClO₄–SiO₂) | Highly efficient, inexpensive, and reusable catalyst for solvent-free reactions. organic-chemistry.org |
Amide bond formation is a cornerstone of peptide synthesis and is central to the construction of this compound. nih.govresearchgate.net This reaction involves the coupling of a carboxylic acid, in this case, a Boc-protected proline derivative, with an amine, a Boc-protected piperidine derivative. nih.gov A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages. nih.govresearchgate.net
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). nih.gov These additives help to suppress side reactions and improve the efficiency of the coupling process. Other powerful coupling agents include uronium and phosphonium (B103445) salts like HATU, HBTU, and PyBOP. nih.gov
The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered or electronically deactivated substrates. For instance, the coupling of Boc-proline with a substituted piperidine may require a more potent activating agent to achieve a good yield. nih.gov The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). researchgate.net
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent | Additive | Key Features |
| EDC | HOBt | Widely used, good for routine couplings. nih.gov |
| DCC | DMAP | Effective but can lead to the formation of a urea (B33335) byproduct that can be difficult to remove. nih.gov |
| HATU | DIPEA | Highly efficient, particularly for challenging couplings. nih.govresearchgate.net |
| PyBOP | DIPEA | Powerful reagent, often used for solid-phase peptide synthesis. |
Stereoselective Synthesis Approaches to Piperidine-Fused Proline Derivatives
The creation of piperidine-fused proline derivatives with specific stereochemistry is a significant challenge in organic synthesis. These structures are of interest due to their conformationally constrained nature, which can be beneficial for biological activity. nih.gov Several strategies have been developed to control the stereochemical outcome of reactions that form these fused ring systems.
One common approach is the use of chiral auxiliaries. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary is removed.
Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a single enantiomer of the product. rsc.org For example, L-proline itself and its derivatives are often used as organocatalysts in various stereoselective transformations. rsc.org
Intramolecular cyclization reactions are also employed to construct piperidine-fused proline systems. nih.gov By carefully designing the starting material and choosing the appropriate reaction conditions, it is possible to favor the formation of one diastereomer over others. For instance, a [3+2] cycloaddition reaction between an azomethine ylide derived from proline and an appropriate dipolarophile can lead to the formation of a fused pyrrolizidine (B1209537) or indolizidine core, which can be further elaborated into a piperidine-fused system. researchgate.netresearchgate.net
Functionalization of Chiral Proline and Piperidine Cores
Once the basic chiral framework of the proline and piperidine rings is established, further functionalization is often necessary to introduce the desired chemical properties for a particular application. This can involve a wide range of chemical transformations that target specific functional groups on the core structures.
The carboxylic acid group of proline is a versatile handle for further functionalization. One such transformation is its conversion to a β-keto ester. organic-chemistry.org This can be achieved through various methods, such as the Claisen condensation of the corresponding ester with another ester or by reacting an activated form of the carboxylic acid with the enolate of an ester. msu.edu The resulting β-keto ester is a valuable intermediate, as the methylene (B1212753) group between the two carbonyls is acidic and can be readily functionalized. msu.edu
Subsequent halogenation of the β-keto ester at the α-position can be accomplished using various halogenating agents. msu.edu For example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination or chlorination, respectively. The introduction of a halogen atom provides a reactive site for further cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of a wide range of substituents. Decarboxylative halogenation is another method to convert carboxylic acids into organic halides. acs.org
In recent years, photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.orgsci-hub.se One particularly useful application of this technology is the decarboxylative cross-coupling of N-protected amino acids, including proline derivatives. acs.orgsci-hub.senih.gov
In this type of reaction, a photocatalyst, upon irradiation with visible light, becomes excited and can then engage in single-electron transfer with the N-protected proline. acs.org This leads to the formation of a carboxyl radical, which readily loses carbon dioxide to generate an α-amino radical. This radical can then be coupled with a variety of partners, such as aryl halides, alkyl halides, or Michael acceptors, to form new C-C bonds. sci-hub.senih.govrsc.org
This methodology offers a direct and efficient way to functionalize the α-position of proline, providing access to a wide range of novel proline derivatives that would be difficult to synthesize using traditional methods. acs.orgacs.org The reactions are often highly efficient and can be performed at room temperature, making this a very attractive synthetic strategy. sci-hub.se
Table 3: Photocatalytic Decarboxylative Cross-Coupling Reactions of N-Protected Proline
| Coupling Partner | Photocatalyst | Key Features |
| Aryl Halides | Iridium or Ruthenium complexes | Forms C(sp³)–C(sp²) bonds, providing access to arylated proline derivatives. sci-hub.se |
| Alkyl Halides | Iridium/Nickel dual catalysis | Forms C(sp³)–C(sp³) bonds, allowing for the introduction of alkyl chains. nih.gov |
| Electron-deficient alkenes | Eosin Y (organic dye) | Metal-free conditions, environmentally friendly approach to C-C bond formation. rsc.org |
Optimization of Synthetic Pathways for Enhanced Enantiopurity and Yield
The efficient synthesis of enantiomerically pure this compound and related N-substituted proline derivatives often involves the careful optimization of several reaction parameters. Key strategies focus on enhancing stereoselectivity during the crucial carbon-nitrogen bond formation and subsequent purification steps. Methodologies such as reductive amination, the use of chiral catalysts, and enzymatic resolutions are central to achieving high yields and excellent enantiomeric excess (ee).
Research into the reductive amination of ketones with primary amines has shown that the choice of reducing agent and reaction conditions significantly impacts the outcome. Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly employed reducing agent due to its mildness and selectivity for iminium ions over ketones. harvard.edunih.gov The optimization of a one-pot tandem direct reductive amination followed by N-Boc protection has demonstrated high efficiency and selectivity, yielding N-Boc protected secondary amines in excellent yields. nih.gov
Further enhancements in enantioselectivity can be achieved through the use of chiral catalysts. While L-proline itself can act as a chiral catalyst in many asymmetric reactions, the synthesis of its N-substituted derivatives requires different catalytic systems to control the stereochemistry at the proline nitrogen and α-carbon. clockss.orgmdpi.com Chiral Brønsted acids and N-heterocyclic carbenes (NHCs) are among the powerful organocatalysts used to promote various asymmetric transformations with high enantioselectivity. frontiersin.orgrsc.org
Biocatalysis offers a highly specific alternative for achieving high enantiopurity. Enzymes, such as imine reductases (IREDs) and other oxidoreductases, can catalyze reductive amination with exceptional stereoselectivity. acs.org For instance, the diastereoselective hydroxylation of L-proline has been achieved with high yield and diastereomeric excess using engineered enzymes. acs.org Similarly, enzymatic kinetic resolution can be employed to separate enantiomers of piperidine derivatives, providing access to enantiopure building blocks.
The purification of the final product to enhance enantiopurity is another critical aspect. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. researchgate.netnih.gov The choice of the chiral stationary phase (CSP) and mobile phase composition is crucial for achieving good resolution. researchgate.netnih.gov Polysaccharide-based CSPs, such as Chiralpak columns, have been shown to be effective for the separation of various proline derivatives. researchgate.netnih.gov
Below are data tables summarizing the optimization of key steps relevant to the synthesis of this compound and its analogs, based on findings from related synthetic transformations.
Table 1: Optimization of Reductive Amination Conditions
This table illustrates the effect of different reducing agents and solvents on the yield of reductive amination reactions, a key step in the synthesis of N-substituted amino acids.
| Entry | Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Cyclohexanone (B45756) | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 94 | harvard.edu |
| 2 | 4-tert-Butylcyclohexanone | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 92 | harvard.edu |
| 3 | Acetophenone | 1-Phenylethylamine | Co-catalyst/H₂ | Water (32% NH₃) | 99 | d-nb.info |
| 4 | Benzaldehyde | Heptylamine | (Boc)₂O/STAB | Dichloromethane | 95 | nih.gov |
Table 2: Enantioselective Catalysis in Proline Derivative Synthesis
This table showcases the effectiveness of different chiral catalysts in asymmetric reactions that are foundational to producing enantiomerically pure proline derivatives.
| Entry | Reaction Type | Catalyst | Substrate | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| 1 | Aldol (B89426) Reaction | L-Proline | p-Nitrobenzaldehyde & Acetone (B3395972) | 76 | 68 | clockss.org |
| 2 | [3+3] Cycloaddition | (R)-C8 Pyrrolidine (B122466) Catalyst | Dioxanone & Enals | 99 (after crystallization) | - | rsc.org |
| 3 | Mannich Reaction | L-Proline & Ru-complex | Dihydroquinoxalinone & Ketones | up to 99 | up to 94 | mdpi.com |
| 4 | Asymmetric Alkylation | Cu(II)-BOX complex | Isatin-derived ketimines | 96-98 | 69-84 | frontiersin.org |
Table 3: Chiral HPLC Separation of Proline Derivatives
This table details the conditions for the chiral separation of Boc-protected proline derivatives, a crucial step for ensuring high enantiopurity of the final product.
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Boc-proline | Chiralpak AD-H | Hexane/Ethanol/TFA | 1.0 | UV | researchgate.netnih.gov |
| Boc-2-methylproline | Chiralpak AD-H | Hexane/Ethanol/TFA | 1.0 | UV | researchgate.netnih.gov |
| D-Proline/L-Proline | Astec® CHIROBIOTIC® T | Water/Acetonitrile (95:5) | 1.0 | UV, 210 nm | sigmaaldrich.com |
Applications in Asymmetric Organocatalysis
Historical Context of Proline-Based Organocatalysis in Enantioselective Transformations
The use of L-proline as a chiral catalyst dates back to the early 1970s, a period that marks the genesis of modern organocatalysis. wikipedia.org Pioneering research from two industrial groups, one led by Zoltan Hajos and David Parrish at Hoffmann-La Roche and another by Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer at Schering AG, independently demonstrated the efficacy of L-proline in catalyzing intramolecular asymmetric aldol (B89426) reactions. smolecule.comtcichemicals.com These reactions, which produced optically active steroid intermediates, were groundbreaking, showcasing the ability of a simple amino acid to facilitate complex, stereocontrolled C-C bond formation. nih.gov The Hajos-Parrish-Eder-Sauer-Wiechert reaction, as it came to be known, involved the intramolecular cyclization of an achiral triketone to afford a chiral bicyclic ketol with high enantioselectivity, using only catalytic amounts of (S)-proline. wikipedia.orgsmolecule.com
Despite these remarkable early successes, the field of organocatalysis remained relatively dormant for nearly three decades. nih.gov A significant resurgence occurred in the early 2000s, sparked by the work of Benjamin List, Carlos F. Barbas III, and David W.C. MacMillan. researchgate.nettcichemicals.com List and Barbas reported the first successful L-proline-catalyzed intermolecular direct asymmetric aldol reaction, expanding the scope of proline catalysis significantly. tcichemicals.com Almost concurrently, MacMillan introduced the concept of "organocatalysis" and developed chiral iminium ion catalysis for other transformations. wikipedia.org This renaissance period solidified L-proline's status as the "simplest enzyme," capable of mimicking enzymatic efficiency and selectivity, and catalyzed an explosion of research into proline-derived catalysts and their applications. nih.govrsc.org
L-N-[4'-Boc-Piperidino]proline as a Chiral Organocatalyst Precursor
The compound this compound represents a protected, modified version of the parent L-proline catalyst. In this structure, the proline nitrogen is substituted with a piperidine (B6355638) ring, which itself is protected at the 4-position with a tert-Butoxycarbonyl (Boc) group. The Boc group is a common acid-labile protecting group in organic synthesis, used to temporarily mask the reactivity of an amine. openrepository.comorganic-chemistry.org
The synthesis of such derivatives typically involves the coupling of a protected proline, such as N-Boc-L-proline, with the desired amine moiety. orgsyn.orgmdpi.com The Boc group prevents undesired side reactions during synthesis and can be removed under acidic conditions to yield the active catalyst, in this case, L-N-[4'-Piperidino]proline. organic-chemistry.orgorgsyn.org The piperidine substituent on the proline nitrogen is a structural modification intended to fine-tune the catalyst's steric and electronic properties. The nature of the N-substituent can significantly influence the catalyst's solubility, stability, and, most importantly, its stereoselectivity in a given reaction. nih.govmdpi.com While specific research on this compound as a catalyst is not extensively documented in peer-reviewed literature, its structure strongly suggests its role as a precursor. The deprotected form, 1-(4-piperidinyl)-L-proline, is recognized as a potential organocatalyst for asymmetric synthesis. smolecule.com
Enamine and Iminium Ion Catalysis Mechanisms in Proline-Derived Systems
L-proline and its derivatives operate through distinct but often complementary catalytic cycles, primarily involving enamine and iminium ion intermediates. nih.govresearchgate.net This dual-mode activation is central to their broad utility.
Enamine Catalysis: This is the most common pathway for reactions involving a ketone or aldehyde as the nucleophile. libretexts.org The catalytic cycle begins with the reaction between the secondary amine of the proline catalyst and a carbonyl group of the donor substrate (e.g., a ketone). This condensation forms a nucleophilic enamine intermediate. nih.govrsc.org The enamine, whose Highest Occupied Molecular Orbital (HOMO) is higher in energy than that of the corresponding enol or enolate, is a more potent nucleophile. rsc.org This activated nucleophile then attacks an electrophile (e.g., an aldehyde). The chirality of the proline catalyst directs this attack to a specific face of the electrophile, thereby controlling the stereochemistry of the product. Subsequent hydrolysis of the resulting iminium species regenerates the catalyst and releases the chiral product. libretexts.org
Iminium Ion Catalysis: This pathway is employed when activating α,β-unsaturated aldehydes or ketones to act as electrophiles. The proline catalyst condenses with the unsaturated carbonyl compound to form a chiral iminium ion. mdpi.com The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it a much more reactive electrophile for nucleophilic attack (e.g., in a Michael addition). mdpi.com The steric bulk of the catalyst's chiral environment shields one face of the molecule, guiding the incoming nucleophile to the opposite face and thus ensuring high enantioselectivity. libretexts.org
In many proline-catalyzed reactions, particularly aldol reactions, the carboxylic acid group of proline plays a crucial role. It acts as a Brønsted acid, activating the electrophilic aldehyde via hydrogen bonding and orienting it within a highly organized, Zimmerman-Traxler-like transition state. wikipedia.org This bifunctional activation, involving both the amine and the carboxylic acid, is key to the high stereoselectivity observed. rsc.org
Specific Asymmetric Reactions Catalyzed by Proline and its Derivatives
The mechanistic principles outlined above enable proline-based catalysts to mediate a wide range of important asymmetric C-C bond-forming reactions.
The direct asymmetric aldol reaction is a cornerstone of proline catalysis, providing a direct route to chiral β-hydroxy carbonyl compounds. rsc.org
Intramolecular Aldol Reactions: As the historical starting point, the proline-catalyzed intramolecular aldol cyclization (the Hajos-Parrish-Eder-Sauer-Wiechert reaction) remains a powerful method for constructing chiral cyclic systems. smolecule.com For example, the cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione yields the Wieland-Miescher ketone precursor with high enantiomeric excess (ee). wikipedia.org
Intermolecular Aldol Reactions: The intermolecular variant, pioneered by List and Barbas, typically involves the reaction of a ketone (like acetone (B3395972) or cyclohexanone) with an aldehyde. tcichemicals.com Proline catalyzes the reaction with high efficiency and stereocontrol, working for a range of aromatic and aliphatic aldehydes. openrepository.com
| Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | 30 | 68 | 76 | openrepository.com |
| Isovaleraldehyde | Acetone | 30 | 97 | 96 | openrepository.com |
| Benzaldehyde | Cyclohexanone (B45756) | 10 | 99 | 96 | clockss.org |
| 4-Cyanobenzaldehyde | Cyclohexanone | 10 | 97 | 94 | clockss.org |
The table above displays selected results for intermolecular direct asymmetric aldol reactions catalyzed by L-proline, demonstrating the high yields and enantioselectivities achievable.
While aldol reactions are often performed in organic solvents, there is growing interest in developing environmentally benign aqueous systems. researchgate.net Proline and its derivatives have been shown to effectively catalyze cross-aldol reactions between two different aldehydes in water, a challenging transformation due to competing self-aldolization. The use of surfactants or other additives in water can create micelles or emulsions that facilitate the reaction, leading to excellent diastereo- and enantioselectivities. For example, a combined L-proline and surfactant system has been used for the direct cross-aldol reaction of various aldehydes in water, affording the corresponding aldol products with high selectivity. Furthermore, Zn-proline complexes have also been employed as catalysts for direct aldol reactions in aqueous media. tcichemicals.com
| Aldehyde Donor | Aldehyde Acceptor | Solvent | dr (anti:syn) | ee (anti, %) | Reference |
| Propionaldehyde | 4-Nitrobenzaldehyde | Water/Surfactant | >95:5 | 97 | |
| Butyraldehyde | 4-Nitrobenzaldehyde | Water/Surfactant | >95:5 | 99 |
The data illustrates the effectiveness of proline-based catalytic systems for challenging cross-aldol reactions of aldehydes in aqueous environments.
The proline-catalyzed aldol reaction between various ketones and aldehydes is a broadly applicable and well-studied transformation. libretexts.org Cyclic ketones like cyclohexanone and cyclopentanone, as well as acyclic ketones like acetone, serve as effective nucleophilic donors via enamine formation. openrepository.com The reaction generally proceeds with high enantioselectivity and often favors the anti diastereomer when cyclic ketones are used. openrepository.com The reaction conditions, such as solvent and catalyst loading, can be optimized to achieve high yields and selectivities for a diverse scope of aldehyde substrates, including aromatic, α-branched aliphatic, and α-unbranched aliphatic aldehydes. openrepository.comorganic-chemistry.org
| Ketone | Aldehyde | Catalyst | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline | 99 | 99:1 | 96 | openrepository.com |
| Cyclopentanone | 4-Nitrobenzaldehyde | L-Proline | 95 | >20:1 | 99 | openrepository.com |
| Acetone | Benzaldehyde | (4R)-4-(β-Naphthalenyl)methoxy-(S)-proline | 80 | - | 82.6 | orgsyn.org |
| Acetone | 2-Chlorobenzaldehyde | L-Prolinamide | 90 | - | 93 | researchgate.net |
This table presents findings from aldol reactions between different ketones and aldehydes using L-proline and its derivatives, highlighting the versatility of these catalysts.
Asymmetric Michael Addition Reactions
The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a key area of investigation for organocatalysts. Proline and its derivatives have been shown to effectively catalyze the addition of carbonyl compounds to nitroalkenes. researchgate.net The use of L-proline itself can sometimes lead to side reactions, such as the aldol condensation of the aldehyde donor. nih.gov However, specifically designed proline derivatives can enhance both the yield and stereoselectivity of the Michael adduct. nih.gov For instance, certain chiral pyrrolidine (B122466) catalysts have demonstrated high efficiency in the Michael addition of aldehydes to nitroethylene, especially when used with a co-catalyst. nih.gov The development of hydrophobic proline-derived organocatalysts has enabled highly stereoselective 1,4-conjugated Michael additions to be carried out in water, offering a green and efficient protocol. scilit.com These reactions can achieve high chemical yields and excellent stereoselectivities in short reaction times. scilit.com
Research has shown that the structural features of the proline-based catalyst are crucial for achieving high enantiomeric excesses, which can be highly dependent on the experimental conditions. scirp.org Proline-derived catalysts facilitate the nucleophilic attack on Michael acceptors by forming an iminium cation with the aldehyde or ketone, thereby increasing the rate of reaction. researchgate.net The choice of substrate also plays a significant role; for example, nitrostyrenes are reactive electrophiles well-suited for Michael addition reactions. rsc.org Interestingly, the stereochemical outcome can vary depending on whether an aldehyde or a ketone is used as the substrate with (S)-proline. rsc.org
Table 1: Asymmetric Michael Addition Catalyzed by Proline Derivatives
| Catalyst | Donor | Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| Chiral Pyrrolidine | n-Pentanal | Nitroethylene | Toluene | 95 | - | >95 |
| Hydrophobic Proline Derivative | Ketones/Aldehydes | Nitroalkenes | Water | up to 95 | >97:3 | >99.9 |
| (S)-Proline | Aldehydes | trans-β-Nitrostyrenes | Not Specified | - | syn | - |
| (S)-Proline | Ketones | trans-β-Nitrostyrenes | Not Specified | - | syn | - |
Asymmetric Diels-Alder Cycloadditions
The Diels-Alder reaction, a powerful tool for the synthesis of cyclic compounds, can be rendered asymmetric through the use of chiral organocatalysts. Proline and its derivatives can activate substrates through the formation of an iminium ion, which enhances the electrophilicity of the dienophile. rsc.org This mode of activation is distinct from the enamine activation pathway often observed in other proline-catalyzed reactions like the aldol reaction. rsc.org The first highly enantioselective organocatalytic Diels-Alder reaction was a significant milestone in the field. scienceopen.com Proline-derived (thio)squaramide organocatalysts have been successfully employed in the Diels-Alder reaction of (anthracen-9-yl)acetaldehyde and trans-β-nitrostyrene, achieving excellent yields and enantiomeric excesses. thieme-connect.com These catalysts feature dual activation capabilities, where the (thio)squaramide moiety activates the substrate through hydrogen bonding, and the pyrrolidine unit forms an enamine to activate the carbonyl compound. thieme-connect.com
Table 2: Asymmetric Diels-Alder Reaction Catalyzed by a Proline-Derived Squaramide Catalyst
| Catalyst | Diene | Dienophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Squaramide 11·TFA | (Anthracen-9-yl)acetaldehyde | trans-β-Nitrostyrene | 5 | up to 99 | up to 98 |
| Thiosquaramide 16·TFA | (Anthracen-9-yl)acetaldehyde | trans-β-Nitrostyrene | 5 | up to 99 | up to 98 |
Asymmetric Alpha-Hydroxyamination and Alpha-Aminooxylation
The direct asymmetric α-aminooxylation of aldehydes and ketones represents a powerful method for synthesizing valuable chiral building blocks. tohoku.ac.jp Proline and its derivatives have been successfully employed as catalysts in these transformations. tohoku.ac.jp In the presence of proline, aldehydes can react with nitrosobenzene (B162901) to yield α-aminooxy aldehydes with high enantioselectivity. tohoku.ac.jp These products can then be readily reduced to the corresponding α-hydroxy aldehydes. tohoku.ac.jp The reaction conditions, such as solvent and temperature, have a significant impact on the yield and enantioselectivity. tohoku.ac.jp For instance, conducting the reaction at lower temperatures can suppress side reactions like the dimerization of nitrosobenzene. tohoku.ac.jp
While proline itself can catalyze these reactions, other derivatives and organocatalysts have also been explored. acs.orgarkat-usa.org For example, chiral imidazolidinone catalysts have been used in radical-mediated α-oxyamination processes. acs.org The use of stable radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) provides an alternative to nitroso compounds. arkat-usa.org The stereochemical outcome of these reactions is often explained by models where the catalyst directs the approach of the electrophile to a specific face of the enamine intermediate. acs.org
Table 3: L-Proline-Catalyzed Asymmetric α-Aminooxylation of Aldehydes with Nitrosobenzene
| Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Propanal | 30 | CH2Cl2 | -20 | 81 | 96 |
| Propanal | 30 | CHCl3 | -20 | 79 | 97 |
| Propanal | 30 | THF | -20 | 69 | 96 |
| Propanal | 5 | CHCl3 | -20 | 62 | 97 |
| 3-Phenylpropanal | 30 | CHCl3 | -20 | 63 | 99 |
| Phenylacetaldehyde | 30 | CHCl3 | -20 | 58 | 98 |
Mannich Reactions
The Mannich reaction is a three-component condensation that provides a direct route to β-aminocarbonyl compounds, which are important synthetic intermediates. chem-station.com Proline and its derivatives have proven to be highly effective catalysts for asymmetric Mannich reactions. chem-station.comnih.gov The first proline-catalyzed direct asymmetric three-component Mannich reaction was a significant development, allowing for the synthesis of 3-amino aldehydes with high diastereoselectivity and enantioselectivity. nih.gov These reactions often proceed via the formation of a chiral enamine from the catalyst and a carbonyl donor, which then attacks an imine. ru.nl
The scope of the proline-catalyzed Mannich reaction is broad, encompassing reactions with preformed imines as well as one-pot, three-component systems. ru.nl The use of N-Boc-protected imines has been particularly successful, even allowing for the use of acetaldehyde (B116499) as a nucleophile, which was previously challenging due to self-condensation. 20.210.105nih.gov The stereochemical outcome of the Mannich reaction can be controlled by the choice of the proline-based catalyst. While (S)-proline typically yields syn-products, other pyrrolidine derivatives have been designed to favor the formation of anti-diastereomers. libretexts.orgnih.gov The high catalytic efficiency of some of these designed catalysts allows for low catalyst loadings. nih.gov
Table 4: Proline-Catalyzed Asymmetric Mannich Reactions
| Catalyst | Aldehyde/Ketone | Imine | Diastereoselectivity (dr) | Enantioselectivity (ee) |
| L-Proline | Various Aldehydes | Aromatic Amine + Aldehyde | >19:1 | up to >99% |
| (S)-Proline | Acetaldehyde | N-Boc-imines | - | Extremely High |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehydes | N-PMP protected imines | anti:syn 94:6–98:2 | >97–>99% |
Petasis Borono-Mannich Reactions and Asymmetric Variants
The Petasis borono-Mannich (PBM) reaction is a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.org This reaction has become a powerful tool in organic synthesis due to its operational simplicity and tolerance of a wide range of functional groups. wikipedia.orgacs.org The development of asymmetric variants of the Petasis reaction has further increased its utility. nih.gov
Chiral catalysts, including those derived from proline, have been employed to induce enantioselectivity in Petasis-type reactions. acs.orgnih.gov For instance, thiourea-based organocatalysts have been successfully used in the asymmetric Petasis reaction of quinolines, α-imino amides, and vinylboronic acids to generate N-aryl amino acid derivatives with high yields and enantioselectivities. acs.orgnih.gov The mechanism of the catalyzed reaction is thought to involve the formation of a transient boronate species that is activated by the catalyst. nih.gov The use of chiral α-hydroxy aldehydes as substrates can also lead to highly diastereoselective Petasis reactions, proceeding through an intramolecular transfer of the alkenyl group from the boronate intermediate. wikipedia.org
Table 5: Thiourea-Organocatalyzed Asymmetric Petasis Reaction
| Amine Component | Carbonyl Component | Boronic Acid | Catalyst | Yield (%) | ee (%) |
| Quinolines | Not Specified | Alkenyl boronic acids | Chiral Thiourea (B124793) | High | High |
| Substituted Anilines | α-Imino Amides | Vinylboronic acids | Thiourea Catalyst 75 | up to 86 | up to 93 |
| Secondary Amines | Salicylaldehyde | Aryl and vinylboronic acids | Dual Thiourea-BINOL Catalyst | up to 92 | up to 95 |
Catalyst Design and Engineering for Enhanced Performance
Proline-Thiourea Host-Guest Complexes
To improve the efficacy and selectivity of proline-based catalysts, researchers have explored the formation of host-guest complexes. Proline-thiourea complexes have emerged as a particularly effective strategy. rsc.orgrsc.org In these systems, the thiourea moiety can act as a hydrogen-bond donor, activating the electrophile, while the proline unit activates the nucleophile through enamine formation. hitit.edu.tr This dual activation leads to enhanced reactivity and stereoselectivity.
These host-guest complexes have been successfully applied in various asymmetric reactions, including aldol, Michael, and Mannich reactions, often demonstrating high stereoselectivities even in polar protic media. rsc.orghitit.edu.tr The catalytic activity of these complexes has been evaluated in the direct asymmetric aldol reaction of aromatic aldehydes with cyclohexanone, showing good performance. rsc.org Furthermore, cooperative systems involving L-proline and cholesterol- or diosgenin-based thioureas have been developed for direct asymmetric aldol reactions in the presence of water, yielding products in good yields with moderate to good stereoselectivities. nih.gov
Proline-Surfactant Hybrid Catalysts for Aqueous Conditions
Performing organic reactions in water is a primary goal of green chemistry. Proline and its derivatives have been adapted for aqueous conditions by creating hybrid catalysts that possess surfactant properties. These catalysts are designed with a hydrophilic catalytic head (the proline unit) and a hydrophobic tail, allowing them to form micelles or emulsions in water. This structure creates a microenvironment that can solubilize organic substrates and facilitate reactions that are otherwise inefficient in an aqueous medium.
Novel catalysts combining a proline unit with a long alkyl chain have proven effective for direct asymmetric cross-aldol reactions between different aldehydes in water, eliminating the need for organic co-solvents. organic-chemistry.org For example, a catalyst featuring a decanoate (B1226879) moiety attached to the proline scaffold has demonstrated high yields and enantioselectivity. organic-chemistry.org The formation of emulsions is considered crucial, as it provides an ideal environment for the organic reactants. organic-chemistry.org
Similarly, proline-functionalized polymerizable surfactants have been synthesized by attaching a long alkyl chain to the 4-hydroxy group of trans-4-hydroxy-l-proline. nih.gov These surfactant monomers can then be incorporated into nanoparticles, creating a recyclable catalyst system that functions efficiently in aqueous conditions. nih.gov These systems show high diastereoselective catalytic activity for aldol reactions in water, highlighting the effectiveness of the proline-surfactant design. nih.gov
Incorporation into Porous Organic Cages (POCs) and Supramolecular Nanoreactors
Porous Organic Cages (POCs) are discrete, soluble molecules with intrinsic cavities that can act as nanoreactors, mimicking the function of enzymes. rsc.orgnih.gov The incorporation of chiral moieties, such as those derived from L-proline, into the structure of POCs endows them with catalytic activity for asymmetric reactions. rsc.orgnih.gov The synthesis of these functionalized cages often involves the use of chiral proline-modified diamine ligands, which are constructed using dynamic imine chemistry with scaffolds like tetraformyl-resorcin researchgate.netarene. rsc.orgnih.gov
The process to create these chiral ligands can involve multiple steps, starting with the incorporation of an N-Boc-l-proline moiety into a precursor molecule. nih.gov After the cage is assembled, the Boc protecting group can be removed to expose the catalytically active secondary amine of the proline unit. nih.govrsc.org These proline-functionalized POCs serve as highly active supramolecular nanoreactors for reactions like the asymmetric aldol reaction, achieving high enantiomeric excess (ee). rsc.orgresearchgate.net The confined chiral cavities within the POCs can lead to significantly enhanced catalytic activity compared to the model catalyst or L-proline alone. rsc.org
Influence of Chiral Proline Moieties on Self-Assembly and Pore Environment
The introduction of chiral proline units into the building blocks of POCs has a profound effect on their self-assembly and the nature of their internal pore environment. rsc.org The conformational rigidity of the proline ring is a key feature that allows for the efficient transfer and amplification of chirality during the assembly process, especially in specific aqueous environments. mdpi.com
The geometry of the chiral diamine linkers, which carry the proline groups, dictates the final architecture of the cage. For instance, V-shaped diamines can lead to the formation of [4+8] square prismatic POCs, while linear diamines can result in [6+12] octahedral POCs. rsc.orgresearchgate.net This demonstrates that the chiral proline units can influence the self-assembly behavior of the parent scaffold, sometimes inducing the formation of novel, unprecedented chiral cage structures. rsc.org The resulting enzyme-mimicking chiral cavities, rich with proline catalytic centers, create a unique microenvironment that facilitates asymmetric reactions. rsc.org
Spatial Distribution of Catalytic Sites and its Impact on Enantioselectivity
A critical finding in the study of proline-functionalized POCs is that the spatial arrangement of the catalytic sites within the supramolecular structure has a significant impact on the catalyst's performance, particularly its enantioselectivity. rsc.orgresearchgate.netdp.tech Two chiral POCs, even if they possess the exact same chiral catalytic sites, can exhibit markedly different stereoselectivities if the spatial distribution of those sites differs due to distinct self-assembly patterns. rsc.orgdp.tech
Immobilized Chiral Amine Catalysts for Recyclability
A major advantage of using modified proline catalysts is the potential for immobilization on solid supports, which facilitates catalyst recovery and reuse, a key principle of sustainable chemistry. Various strategies have been developed to create heterogeneous chiral amine catalysts.
One approach involves anchoring proline derivatives onto porous materials like Metal-Organic Frameworks (MOFs). rsc.org Amino acids can be grafted into MOF cavities either through post-synthetic modification of an existing framework or by using functionalized ligands during the self-assembly process. rsc.org Another effective method is the functionalization of magnetic nanoparticles. Proline-based catalysts have been integrated onto the surface of poly(methyl methacrylate) (PMMA) nanoparticles containing a magnetic core. nih.gov This allows for the simple magnetic separation of the catalyst from the reaction mixture, enabling high recyclability while maintaining high catalytic performance in aqueous media. nih.gov
The table below summarizes the performance of different immobilized proline catalyst systems.
| Catalyst System | Support Material | Reaction | Key Feature |
| Proline-functionalized Nanoparticles | Magnetic PMMA | Aldol Reaction | High recyclability via magnetic separation |
| Proline-derived units in MOFs | Zr-UiO-66-NH2 | Asymmetric Reactions | Heterogeneous catalysis, shape selectivity |
| Proline on Merrifield resin | Polymer Resin | Aldol Reaction | Early example of solid-supported proline |
Comparative Studies of L-Proline and Modified Proline Derivatives in Catalysis
Extensive research has compared the catalytic efficacy of L-proline with its modified derivatives, consistently demonstrating the advantages of structural modification. In the context of POCs, catalysts like CPOC-302-Pro and CPOC-401-Pro show vastly superior performance compared to L-proline under identical conditions. rsc.orgnih.gov For an asymmetric aldol reaction, L-proline was found to be extremely inert, requiring 10 days to complete the reaction and yielding significantly lower diastereoselectivity and enantioselectivity compared to the cage catalysts. nih.gov
The enhanced performance of modified derivatives is often attributed to factors like the pre-organized structure of the catalytic sites, the unique microenvironment of a cage or micelle, and improved solubility in specific reaction media. While L-proline is an effective catalyst in many organic solvents, its performance can be limited in aqueous media or when high recyclability is desired. organic-chemistry.orgnih.gov Derivatives designed as surfactants or immobilized on solid supports overcome these limitations. organic-chemistry.orgnih.gov
The following table presents a comparison of catalytic performance between L-proline and a modified proline derivative in a POC system for the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone. nih.gov
| Catalyst | Time | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| CPOC-302-Pro | 36 h | 99 | 93:7 | 92 |
| L-proline | 10 d | 99 | 67:33 | 55 |
This data clearly illustrates the significant improvements in reaction time, diastereoselectivity, and enantioselectivity achieved by incorporating the proline moiety into a complex, well-defined catalytic system.
Role As a Chiral Scaffold and Building Block in Complex Molecule Construction
Synthesis of Functionalized Heterocycles Utilizing Proline and Piperidine (B6355638) Cores
The bifunctional nature of L-N-[4'-Boc-Piperidino]proline, featuring both a proline and a piperidine moiety, offers a strategic advantage in the synthesis of diverse heterocyclic systems. The inherent chirality of the proline core is instrumental in guiding stereoselective transformations.
The proline ring is a well-established precursor for the synthesis of pyrrolizidine (B1209537) and other pyrrolo-fused heterocyclic systems, primarily through [3+2] cycloaddition reactions. In this common synthetic strategy, the proline derivative acts as a precursor to an azomethine ylide, a 1,3-dipole, which then reacts with a dipolarophile (such as an alkene or alkyne) to form the fused ring system.
While specific literature detailing the use of this compound in these reactions is not prevalent, the established methodology for L-proline serves as a blueprint for its potential application. The reaction is typically initiated by the decarboxylative condensation of the proline derivative with an aldehyde or ketone. The resulting azomethine ylide, incorporating the piperidino substituent, would then undergo a cycloaddition reaction. The steric and electronic properties of the N-piperidino group would likely influence the facial selectivity of the cycloaddition, offering a potential handle to control the diastereoselectivity of the resulting pyrrolizidine or pyrrolo-fused products. This approach could lead to novel, highly substituted, and stereochemically complex heterocyclic scaffolds.
The synthesis of selenazole-containing amino acids has been reported through the conversion of amino acid-derived nitriles into selenamides, followed by cyclization. nih.govmdpi.com This general strategy suggests a plausible, albeit not explicitly documented, pathway for the synthesis of selenazole derivatives from this compound.
The synthetic sequence would commence with the conversion of the carboxylic acid of this compound into a primary amide and subsequent dehydration to the corresponding nitrile. The nitrile would then be reacted with a selenium source, such as hydrogen selenide (B1212193) (H₂Se) or phosphorus pentaselenide (P₂Se₅), to form the key selenamide intermediate. nih.govmdpi.com Cyclization of this selenamide with an α-haloketone would then yield the desired N-substituted proline-selenazole hybrid. This molecule would be of interest for its potential biological activities, as selenazoles are known to exhibit a range of pharmacological properties. mdpi.com
Integration into Peptide and Peptidomimetic Structures as Amino Acid Analogs
The incorporation of proline analogs into peptides is a widely used strategy to induce specific secondary structures and enhance biological activity and stability. The rigid, cyclic nature of the proline residue restricts the conformational freedom of the peptide backbone. The substitution at the 4-position of the proline ring in this compound further influences its conformational preferences.
When integrated into a peptide chain, the bulky 4'-Boc-piperidino substituent is expected to have a significant impact on the proline ring's pucker, which in turn affects the peptide backbone's torsion angles (φ, ψ, ω). Proline ring pucker is an equilibrium between two major conformations: Cγ-endo (down) and Cγ-exo (up). The stereoelectronic effects of substituents at the 4-position are known to bias this equilibrium. nih.gov The large piperidino group would likely favor a specific ring pucker to minimize steric strain, thereby locking the local peptide conformation. This can be a valuable tool in the design of peptidomimetics to mimic or stabilize β-turns or other secondary structures crucial for biological recognition.
Furthermore, the substitution can influence the cis-trans isomerization of the Xaa-Pro peptide bond. nih.gov The steric hindrance introduced by the piperidino group could raise the energy barrier for isomerization or shift the equilibrium towards either the cis or trans conformation, depending on the surrounding amino acid residues. By controlling these conformational parameters, this compound can be used to design peptides and peptidomimetics with enhanced receptor affinity, selectivity, and proteolytic stability.
Table 1: Predicted Conformational Influence of this compound in Peptides
| Conformational Parameter | Predicted Influence of 4'-Boc-Piperidino Group | Rationale |
| Proline Ring Pucker | Biased equilibrium towards a specific pucker (endo or exo) | Steric hindrance from the bulky substituent will favor the conformation that minimizes non-bonded interactions. nih.gov |
| Peptide Backbone Torsion | Constrained φ and ψ angles | The fixed ring pucker directly influences the allowable range of backbone torsion angles. nih.gov |
| Cis-Trans Isomerization | Altered cis/trans isomer ratio and isomerization rate | Steric interactions between the piperidino group and adjacent residues can favor one isomer and increase the energy barrier for rotation. nih.gov |
Preparation of Pharmaceutical Intermediates
Proline and its derivatives are common structural motifs in a wide range of pharmaceuticals. The unique scaffold of this compound makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates.
One area of interest is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes. nih.gov Many DPP-4 inhibitors are proline mimetics, designed to fit into the active site of the enzyme. oatext.com The piperidine ring of this compound could be functionalized to introduce substituents that interact with specific pockets in the DPP-4 active site, potentially leading to potent and selective inhibitors. The Boc-protecting group allows for selective deprotection and further modification of the piperidine nitrogen.
Additionally, substituted proline analogs are key components in various antiviral agents. For instance, N-Boc-protected 4-substituted proline derivatives have been utilized as crucial intermediates in the synthesis of complex antiviral drugs. The chiral nature and conformational rigidity imparted by such scaffolds are often essential for potent biological activity. The this compound scaffold could be similarly employed in the synthesis of novel antiviral compounds, where the piperidine moiety can be further elaborated to optimize drug-target interactions.
Table 2: Potential Applications in Pharmaceutical Intermediate Synthesis
| Therapeutic Area | Target Class | Potential Role of this compound |
| Antidiabetic | DPP-4 Inhibitors | Serve as a core scaffold where the piperidine ring can be functionalized to enhance binding affinity and selectivity. nih.govoatext.com |
| Antiviral | Various (e.g., Protease Inhibitors) | Act as a conformationally constrained building block to construct complex molecules with precise stereochemistry for optimal target engagement. |
Mechanistic Investigations and Computational Studies in L N 4 Boc Piperidino Proline Catalyzed Reactions
Elucidation of Catalytic Cycles (e.g., Enamine/Iminium Catalysis)
L-N-[4'-Boc-Piperidino]proline, like its parent compound L-proline, operates primarily through two key catalytic cycles: enamine and iminium ion catalysis. researchgate.net The specific pathway depends on the nature of the carbonyl substrate.
Enamine Catalysis: This cycle is operative in the α-functionalization of aldehydes and ketones. The process is initiated by the reaction between the secondary amine of the this compound catalyst and a carbonyl donor (ketone or aldehyde). This forms a carbinolamine intermediate, which then undergoes dehydration to generate a nucleophilic chiral enamine. This enamine intermediate is significantly more reactive than the corresponding enol or enolate, allowing it to readily attack an electrophile, such as an aldehyde in an aldol (B89426) reaction. Kinetic studies on proline-mediated reactions have suggested that the formation of the enamine itself may not be the rate-determining step; rather, the subsequent carbon-carbon bond-forming step, leading to the product iminium species, can be rate-limiting. northwestern.edu
Iminium Catalysis: When the substrate is an α,β-unsaturated aldehyde or ketone, the catalytic pathway shifts to an iminium ion cycle. The catalyst's secondary amine condenses with the unsaturated carbonyl compound, forming a chiral iminium ion. mdpi.com This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the substrate, making it more susceptible to nucleophilic attack, for instance, in a Michael reaction. The stereochemical outcome of the reaction is governed by the geometry of this iminium ion and the steric hindrance provided by the catalyst's structure, which directs the nucleophile to attack from a specific face. mdpi.com
The general steps for these catalytic cycles are summarized below:
| Catalytic Cycle | Step 1 | Step 2 | Step 3 | Step 4 |
|---|---|---|---|---|
| Enamine Catalysis | Catalyst + Carbonyl Donor → Carbinolamine | Carbinolamine → Chiral Enamine + H₂O | Enamine + Electrophile → Iminium Ion | Iminium Ion Hydrolysis → Product + Catalyst Regeneration |
| Iminium Catalysis | Catalyst + α,β-Unsaturated Carbonyl → Iminium Ion | Nucleophile attacks Iminium Ion → Enamine Intermediate | Enamine Tautomerization & Hydrolysis | Product Release + Catalyst Regeneration |
Transition State Analysis for Stereocontrol
The high degree of stereoselectivity achieved with this compound and related organocatalysts is determined by the energetic differences between diastereomeric transition states. nih.gov Computational analysis of these transition states (TS) provides critical insights into the factors governing stereocontrol.
In proline-catalyzed reactions, the stereocontrolling transition state often involves a complex interplay of both covalent and non-covalent interactions. nih.gov For example, in aldol reactions, the carboxylic acid group of the proline moiety can form a hydrogen bond with the aldehyde acceptor. This interaction not only activates the electrophile but also helps to rigidly orient the substrates within the transition state assembly, leading to a preferred stereochemical outcome. mdpi.com
Quantum mechanical calculations have been used to model these transition structures. nih.govresearchgate.net These models reveal that the lowest energy transition state is the one that minimizes steric repulsion and maximizes stabilizing interactions. The bulky Boc-piperidino substituent on the this compound catalyst plays a crucial role in creating a defined chiral pocket, effectively shielding one face of the enamine or iminium ion intermediate and directing the incoming reactant to the opposite face. The balance of favorable (e.g., hydrogen bonding, CH/π) and unfavorable (e.g., steric repulsion) non-covalent interactions ultimately dictates the stability of the competing transition states and, consequently, the enantioselectivity of the reaction. nih.gov
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the mechanisms of organocatalytic reactions. researchgate.netmdpi.com DFT calculations allow for the optimization of geometries of reactants, intermediates, transition states, and products along a reaction pathway. By calculating the relative Gibbs free energies of these species, a comprehensive energy profile for the entire catalytic cycle can be constructed. mdpi.com
For proline-catalyzed reactions, DFT studies have been instrumental in:
Confirming reaction pathways: Calculations can validate the feasibility of proposed enamine or iminium cycles by demonstrating energetically accessible pathways.
Identifying rate-determining steps: By comparing the energy barriers of all elementary steps, the rate-determining transition state can be identified.
Explaining stereoselectivity: DFT can be used to calculate the energies of the different transition states leading to various stereoisomers. For instance, calculations have predicted the formation of major enantiomers by showing that their corresponding transition states are significantly lower in energy. mdpi.comresearchgate.net
Investigating catalyst modifications: DFT models can predict how structural changes to the catalyst, such as the introduction of the 4'-Boc-piperidino group, influence catalytic activity and selectivity.
A common approach involves using functionals like M06-2X with a basis set such as 6-31G(d,p), often incorporating a solvent model to better simulate experimental conditions. mdpi.com These calculations have shown, for example, that in certain aldol reactions, the transition states leading to the major anti-enantiomers are qualitatively consistent with experimental observations. researchgate.net
| Computational Method | Application in Proline Catalysis | Key Insights |
| DFT (e.g., M06-2X) | Geometry Optimization, Frequency Analysis, Energy Calculations | Elucidation of reaction energy profiles, identification of transition states, prediction of stereochemical outcomes. mdpi.com |
| Quantum Mechanics (QM) | Transition Structure Calculation | Supports hypotheses of stabilizing interactions (e.g., hydrophobic) that influence selectivity. nih.govresearchgate.net |
Role of Non-Covalent Interactions and Environmental Effects (e.g., Hydrophobic Interactions in Aqueous Media)
While the covalent formation of enamine/iminium intermediates is central to catalysis, non-covalent interactions are critical in stabilizing the stereocontrolling transition state. nih.gov These subtle forces, including hydrogen bonding, π-stacking, and CH/π interactions, can have a decisive impact on the reaction's outcome. nih.gov
The environment, particularly the solvent, also plays a profound role. The development of organocatalytic reactions in aqueous media is a significant goal, and understanding the catalyst's behavior in water is key. nih.gov In the case of proline derivatives featuring hydrophobic substituents, such as the Boc-piperidino group, specific hydrophobic interactions with the substrates can be leveraged in water to enhance activity and selectivity. nih.govnih.gov
One proposed mechanism suggests that in water, the hydrophobic catalyst and the organic ketone substrate can assemble into micelles. nih.gov This self-assembly effectively creates a localized "organic" microenvironment, excluding water and driving the equilibrium towards the formation of the crucial enamine intermediate. nih.gov The enamine can then react with the aldehyde within this hydrophobic pocket. Quantum mechanical calculations support the hypothesis that stabilizing hydrophobic interactions between the catalyst and substrates in the transition state contribute to the observed high selectivity in aqueous media. nih.govresearchgate.netnih.gov These effects highlight how the catalyst's structure can be tailored to harness environmental factors for improved performance.
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems Incorporating L-N-[4'-Boc-Piperidino]proline
The development of new catalytic systems is a cornerstone of chemical innovation. The incorporation of this compound into more complex catalytic architectures represents a significant area for future investigation. A primary strategy involves the heterogenization of the catalyst to facilitate separation and recycling, a key principle of green chemistry. eurekaselect.comresearchgate.net
One promising approach is the immobilization of the catalyst onto solid supports. Polymer-supported organocatalysts have demonstrated remarkable stability, recyclability, and reusability, making them suitable for large-scale industrial processes. researchgate.net this compound could be anchored to various polymer backbones, such as polystyrene or polyethylene glycol, through modification of the piperidino ring or the proline carboxyl group. The bulky nature of the Boc-piperidino substituent could act as a spacer, potentially influencing the accessibility of the catalytic site and minimizing interactions between the support and the reacting molecules.
Another avenue involves integrating the molecule into highly ordered structures like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). By designing appropriate linkers, the this compound unit could be incorporated as a structural node, creating a heterogeneous catalyst with well-defined, catalytically active pores. This approach could lead to catalysts with exceptional selectivity due to the uniform and constrained environment around the active sites.
| Catalytic System | Potential Advantages of Incorporating this compound | Key Research Objective |
| Polymer-Supported Catalysts | Enhanced stability and recyclability; bulky group may improve active site isolation. | Synthesis of various polymer conjugates and evaluation of their catalytic performance and leaching resistance. |
| Metal-Organic Frameworks (MOFs) | Highly ordered, tunable porous structure; potential for shape-selective catalysis. | Design and synthesis of MOFs with the proline derivative as a chiral linker or guest molecule. |
| Covalent Organic Frameworks (COFs) | High thermal and chemical stability; purely organic framework avoids metal contamination. | Development of synthetic routes to incorporate the complex proline structure into crystalline COF architectures. |
| Magnetic Nanoparticles | Easy separation using an external magnetic field; high surface area. | Functionalization of magnetic nanoparticles with this compound and testing in various reactions. |
Exploration of New Asymmetric Transformations
Proline and its derivatives are renowned for their ability to catalyze a wide array of asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions, by activating substrates through enamine or iminium ion intermediates. researchgate.net The future exploration of this compound will likely focus on both enhancing the performance of these established transformations and discovering novel reactivity.
The steric hindrance provided by the N-Boc-piperidino sidearm could be instrumental in achieving higher levels of enantioselectivity compared to simpler proline derivatives. researchgate.net This bulky group can effectively shield one face of the reactive intermediate, directing the approach of the electrophile to the opposite face with greater precision. Researchers will likely investigate its efficacy in reactions involving sterically demanding substrates where traditional catalysts have shown limitations.
Furthermore, the unique electronic and steric properties of this catalyst may enable transformations that are currently challenging. This includes complex cascade reactions where multiple bonds are formed in a single operation with high stereocontrol. The development of novel domino, tandem, or multicomponent reactions catalyzed by this compound would be a significant advance, offering efficient routes to complex chiral molecules from simple precursors. nih.gov
Advanced Materials Science Applications (e.g., Further Development of POCs)
The field of materials science offers fertile ground for the application of highly functionalized chiral molecules. A particularly exciting direction is the use of this compound in the construction of Porous Organic Cages (POCs). rsc.orgresearchgate.net POCs are discrete, molecule-sized containers with intrinsic porosity, which can be engineered to create porous solids for applications in molecular separation, storage, and catalysis. researchgate.net
By using this compound as a chiral building block, it is possible to synthesize enantiopure POCs. researchgate.net These cages can act as "supramolecular nanoreactors," where the confined space and the chiral environment of the cage walls influence the outcome of a chemical reaction. rsc.org
Future work in this area will focus on:
Synthesis of Novel POCs: Designing new cage architectures by combining this compound-derived linkers with different geometric precursors to control cage size, shape, and functionality. nih.gov
Asymmetric Catalysis: Utilizing these chiral POCs as catalysts for asymmetric reactions, where the cage's cavity provides a biomimetic reaction environment, potentially leading to unprecedented levels of selectivity. rsc.orgresearchgate.net
Chiral Separations: Exploring the use of crystalline solids formed from these chiral cages as stationary phases for the chromatographic separation of enantiomers. The uniform chirality and defined pore structure are ideal for achieving high-resolution separations.
The functionalization of the cage periphery offers another layer of complexity and utility. nih.gov The Boc group on the piperidine (B6355638) ring could be removed post-synthesis to expose a secondary amine, which could then be further modified to tune the cage's properties or to anchor it to surfaces.
Green Chemistry Aspects and Sustainable Synthesis Leveraging Proline-Derived Catalysts
The principles of green chemistry are increasingly guiding the development of new chemical processes. Organocatalysis, particularly with naturally derived catalysts like proline, is inherently aligned with these principles. researchgate.nettandfonline.com Future research involving this compound will emphasize its role in sustainable synthesis.
Key aspects to be explored include:
Atom Economy: Designing multicomponent reactions where most or all of the atoms from the starting materials are incorporated into the final product, minimizing waste. researchgate.net
Benign Solvents: Performing reactions in environmentally friendly solvents such as water, ethanol, or ionic liquids, or under solvent-free conditions. tandfonline.comresearchgate.net
Catalyst Recyclability: As discussed in section 6.1, developing heterogenized versions of the catalyst that can be easily recovered and reused for multiple reaction cycles without significant loss of activity is a major goal. researchgate.net
The use of L-proline and its derivatives as eco-friendly catalysts for synthesizing biologically relevant heterocycles has been well-documented. tandfonline.com this compound is expected to continue this trend, providing a metal-free catalytic alternative that reduces the environmental impact associated with many traditional synthetic methods.
| Green Chemistry Principle | Application in Catalysis with this compound |
| Waste Prevention | Utilize in high-yield, high-selectivity reactions; design of cascade reactions. |
| Atom Economy | Employ in multicomponent reactions (MCRs) to build molecular complexity efficiently. |
| Less Hazardous Synthesis | Metal-free catalysis avoids toxic heavy metal waste. |
| Safer Solvents & Auxiliaries | Investigate catalyst performance in water, ionic liquids, or under solvent-free conditions. |
| Catalysis | Use of catalytic amounts of the proline derivative, which can be recycled and reused. |
High-Throughput Screening and Combinatorial Approaches in Catalyst Discovery
The discovery of new catalysts and the optimization of reaction conditions can be a time-consuming process. High-Throughput Screening (HTS) and combinatorial chemistry are powerful tools to accelerate this discovery phase. chemcatbio.org These techniques allow for the rapid synthesis and evaluation of large libraries of potential catalysts in parallel. nih.gov
Future research will likely apply these methods to libraries of proline derivatives that include this compound and its analogues. A combinatorial approach could be used to synthesize a matrix of catalysts with variations in the N-substituent on the proline ring and modifications on the piperidine moiety.
These libraries can then be screened for catalytic activity and selectivity in various reactions using HTS techniques. mpg.de Analytical methods compatible with HTS, such as mass spectrometry, UV/Vis spectroscopy, or chiral chromatography, can rapidly identify the most effective catalyst candidates from the library. mpg.de This data-rich approach not only speeds up the discovery of optimal catalysts for known reactions but also increases the probability of finding catalysts for entirely new transformations. researchgate.net This systematic exploration is crucial for unlocking the full catalytic potential of complex structures like this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of L-N-[4'-Boc-Piperidino]proline, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves Boc-protection of the piperidine nitrogen followed by coupling to proline derivatives. Key steps include:
- Using anhydrous conditions to prevent Boc-group hydrolysis.
- Purification via reverse-phase HPLC or flash chromatography, with monitoring by TLC or LC-MS for intermediate verification .
- Stability considerations: Storage at -20°C in inert solvents (e.g., DMF or DCM) to prevent degradation .
Q. How does this compound influence proline metabolism in plant stress responses?
- Methodological Answer : Focus on transcriptional profiling of proline-metabolizing genes (e.g., P5CS, PDH) under abiotic stress.
- Design experiments with controlled stress induction (e.g., salinity, drought) and quantify proline levels via ninhydrin assays.
- Validate gene expression using qRT-PCR, ensuring primer specificity and normalization to housekeeping genes (e.g., Actin) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) .
- NMR : Confirm stereochemistry (¹H/¹³C NMR for proline ring conformation and Boc-group integration).
- Mass Spectrometry : Verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address discrepancies between transcriptomic (microarray) and qRT-PCR data in studies of this compound’s effects on proline-metabolizing genes?
- Methodological Answer :
- Replicate Experiments : Conduct ≥3 biological replicates to assess technical vs. biological variability .
- Data Normalization : Use robust algorithms (e.g., RMA for microarrays; ΔΔCt for qRT-PCR) to reduce platform-specific biases.
- Cross-Validation : Perform western blotting or enzyme activity assays to correlate transcript and protein levels .
Q. What experimental design considerations are essential for investigating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Variable Control : Systematically modify the Boc group or proline substituents while holding other variables constant (e.g., solvent, temperature) .
- High-Throughput Screening : Use automated synthesis platforms to generate derivative libraries.
- Activity Assays : Pair enzymatic inhibition studies (e.g., proline dehydrogenase) with molecular docking simulations to predict binding affinities .
Q. How should researchers statistically analyze dose-dependent effects of this compound on enzymatic activity?
- Methodological Answer :
- Dose-Response Curves : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism.
- Error Analysis : Report standard deviation (SD) or standard error (SE) for triplicate measurements.
- Hypothesis Testing : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across experimental groups .
Q. What strategies mitigate solvent instability and temperature sensitivity during this compound synthesis?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., DCM) to minimize nucleophilic attack on the Boc group.
- Temperature Control : Maintain reaction temperatures below 25°C to prevent thermal decomposition.
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediate degradation .
Frameworks for Research Design
Q. How can the PICO framework be adapted to formulate hypotheses about this compound’s role in stress tolerance?
- Methodological Answer :
- Population (P) : Plant models (e.g., Arabidopsis thaliana).
- Intervention (I) : Exogenous application of this compound under drought stress.
- Comparison (C) : Untreated plants or those treated with native proline.
- Outcome (O) : Biomass yield, proline accumulation, and survival rates .
Q. What are common pitfalls in designing studies on this compound’s metabolic interactions, and how can they be avoided?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
